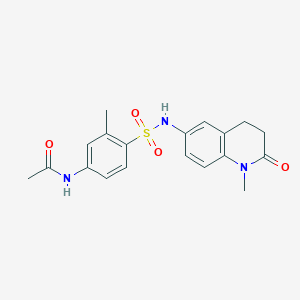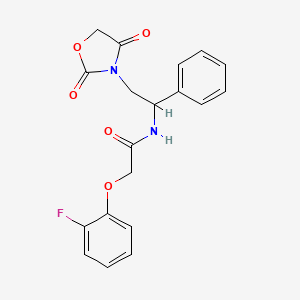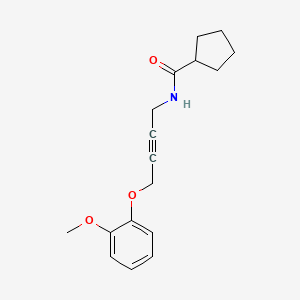![molecular formula C13H20FNO5 B2821162 cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid CAS No. 2377005-05-3](/img/structure/B2821162.png)
cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. The “Tert-butoxycarbonyl” (t-Boc) group is a common protecting group used in organic synthesis, particularly for amines. The “7A-fluoro” and “octahydropyrano[3,4-C]” parts suggest that the compound may have fluorine substitution and a pyran ring structure .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring, a pyran ring, a fluorine atom, and a t-Boc protected amine. The “cis” configuration suggests that two substituents are on the same side of the molecule .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the t-Boc group could allow for selective reactions at other sites of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the t-Boc group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Scale-up Synthesis for Biologically Active Compounds
Research led by T. Yamashita et al. (2019) involves the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative using continuous photo flow chemistry. This synthesis process is a key component for preparing various biologically active compounds and materials science applications that require cyclobutane ring systems labeled with deuterium atoms. The work demonstrates the utility of specific chemical processes in the scalable production of complex molecules for pharmaceuticals and materials science (Yamashita, Nishikawa, & Kawamoto, 2019).
Novel Synthesis Methods for Fluorinated Compounds
A novel method for the synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, detailed by A. Toyota et al. (1996), highlights a four-step process from tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method underlines the importance of fluorination in the synthesis of compounds potentially relevant for pharmaceutical development and other applications that benefit from the unique properties of fluorinated molecules (Toyota, Ono, Kaneko, & Hayakawa Isao, 1996).
Synthesis of Stereosiomers for Unnatural Amino Acids
The work by Bettina Bakonyi et al. (2013) on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the capability to adjust reaction conditions to obtain pure cis or trans acids. This research has implications for the synthesis of unnatural amino acids, which are valuable in drug discovery and development (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Heterogeneous Oxidation Catalysts
Research by Patrícia Neves et al. (2011) explores the development of heterogeneous oxidation catalysts formed in situ from molybdenum tetracarbonyl complexes and tert-butyl hydroperoxide. These catalysts have applications in the epoxidation of olefins, demonstrating the potential for chemical processes that require specific catalytic properties (Neves, Amarante, Gomes, Coelho, Gago, Pillinger, Gonçalves, Silva, & Valente, 2011).
cis-Selective Synthesis
The concise approach to cis-2,5-disubstituted pyrrolidines by S. Hussaini and M. Moloney (2004) relies on N-tert-butoxycarbonylmethyl substitution. This research is significant for the development of synthetic routes that favor cis-selectivity, important in the synthesis of specific drug molecules and research compounds (Hussaini & Moloney, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3aR,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5/c1-11(2,3)20-10(18)15-6-12(9(16)17)8-19-5-4-13(12,14)7-15/h4-8H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPGYLZCLLJFQ-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCOC[C@]2(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)
![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)




![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
